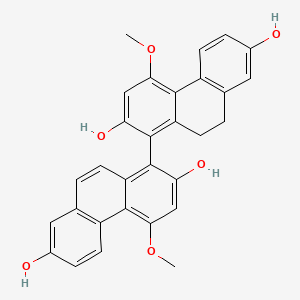

Blestriarene B

Übersicht

Beschreibung

Blestriarene B is a fascinating compound derived from the terrestrial orchid Bletilla striata. This orchid species has a rich history in traditional Chinese medicine, with over 2000 years of continuous usage. The genus Bletilla comprises small to medium-sized sympodial plants, characterized by subterranean, tuberous rhizomes and deciduous leaves. The flowers are medium-sized, star-shaped, and showy, with plain-colored tepals and a lip marked by yellow-colored keelsBlestriarene B is one of the phytochemicals isolated from this remarkable orchid .

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Photoracemization

Blestriarene B, a type of biphenanthrene, has been a subject of interest in stereochemistry. Studies have revealed insights into its stereochemical properties, such as the absolute stereochemistry determination of its analog, blestriarene C. This compound was found to undergo rapid photoracemization, even under ambient light exposure, highlighting its unique photochemical behavior (Hattori et al., 2002). Further research into blestriarene C's synthesis and stereochemistry also underscored the compound's sensitivity to light and its implications for racemization processes (Hattori et al., 2003).

Antibacterial and Anti-hemolytic Properties

In the realm of medicinal chemistry, research has focused on the antibacterial and anti-hemolytic properties of various phenanthrenes, including blestriarene derivatives. A study conducted on compounds isolated from Arundina graminifolia, such as blestriarene A, demonstrated medium antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These compounds also showed significant anti-hemolytic activity, indicating their potential in treating infections and protecting red blood cells (XueMeng et al., 2018). Another study on phenanthrene antibiotic blestriacin, a similar compound, found it effective against S. aureus, including MRSA strains, and suggested that it targets bacterial membranes (Chen et al., 2018).

Photophysical and Chemical Properties

The photophysical and chemical properties of blestriarene B and its analogs have also been a subject of study. Research on the photoracemization of blestriarene C and its analogs revealed that certain structural modifications can influence their propensity to racemize under light exposure. This study provided insights into the redox processes involved in such racemization, contributing to a deeper understanding of the photochemical properties of these compounds (Natori et al., 2015).

Eigenschaften

IUPAC Name |

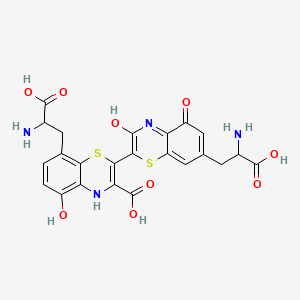

1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3,5-7,9-14,31-34H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCDZCVHGDFKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)O)C3=C4C=CC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331911 | |

| Record name | Blestriarene B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Blestriarene B | |

CAS RN |

127211-03-4 | |

| Record name | [1,1′-Biphenanthrene]-2,2′,7,7′-tetrol, 9,10-dihydro-4,4′-dimethoxy-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127211-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blestriarene B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

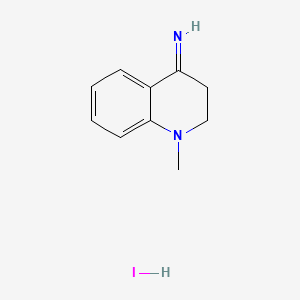

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)